Bis(but-3-yn-1-yl)amine
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Overview
Description
Bis(but-3-yn-1-yl)amine: is an organic compound characterized by the presence of two but-3-yn-1-yl groups attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(but-3-yn-1-yl)amine typically involves the reaction of but-3-yn-1-amine with an appropriate reagent to introduce the second but-3-yn-1-yl group. One common method involves the use of a coupling reaction, where but-3-yn-1-amine is reacted with a halogenated but-3-yn-1-yl compound in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(but-3-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alkanes or alkenes.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and bases like sodium hydride are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced forms like alkanes or alkenes.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis(but-3-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons from the amine group . This nucleophilic behavior allows it to form bonds with electrophilic species, leading to the formation of new compounds and materials .
Comparison with Similar Compounds
But-3-yn-1-amine: A related compound with a single but-3-yn-1-yl group attached to an amine.
Propargylamine: Another similar compound with a propargyl group attached to an amine.
Uniqueness: Bis(but-3-yn-1-yl)amine is unique due to the presence of two but-3-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
N-but-3-ynylbut-3-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h1-2,9H,5-8H2 |
InChI Key |
MJPXPXXEWHFOQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNCCC#C |
Origin of Product |
United States |
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